molecular formula C17H18BrNO4S B2815157 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid CAS No. 1018137-63-7

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B2815157
CAS No.: 1018137-63-7
M. Wt: 412.3
InChI Key: IHGYBKXOCKRQJE-UHFFFAOYSA-N
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Description

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound with the molecular formula C17H18BrNO4S and a molecular weight of 412.3 g/mol. This compound is known for its applications in scientific research, particularly in the study of kidney function and bile excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves the bromination of a precursor compound under acidic conditions . The process may include steps such as sulfonation and subsequent coupling reactions to introduce the benzenesulfonamido group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could produce various substituted derivatives.

Scientific Research Applications

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigating the excretion of bile and kidney function.

    Industry: Used as an intermediate in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with molecular targets in biological systems. For instance, it is used to study the kidneys’ ability to excrete bile, indicating its role in renal function and bile metabolism. The specific pathways and molecular targets involved in these processes are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: A related compound used as a building block in organic synthesis.

    4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamide: Similar structure but lacks the benzoic acid moiety.

Uniqueness

4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in studying renal function and bile excretion set it apart from similar compounds.

Properties

IUPAC Name

4-[(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-10(2)14-9-15(18)11(3)8-16(14)24(22,23)19-13-6-4-12(5-7-13)17(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGYBKXOCKRQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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